![molecular formula C4H5N3O2S B3289705 Pyridazine-3-sulfonamide CAS No. 860448-30-2](/img/structure/B3289705.png)
Pyridazine-3-sulfonamide
Overview
Description
Pyridazine-3-sulfonamide is a compound with the CAS Number: 860448-30-2 . It has a molecular weight of 159.17 . The IUPAC name for this compound is 3-pyridazinesulfonamide .
Synthesis Analysis
A novel class of sulfonylurea and thiourea derivatives substituted with pyridazine and triazolopyridazine were designed and synthesized . The target compounds were assayed for their effects on the insulin release of alloxan-induced diabetic rats .Molecular Structure Analysis
The molecular structure of Pyridazine-3-sulfonamide was confirmed by FT-IR, 1H NMR, 13C NMR, and ESI-MS . The Inchi Code for this compound is 1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H, (H2,5,8,9) .Chemical Reactions Analysis
The preparation of 6,7,8-triphenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-sulfonyl-N-phenylurea involved a reaction of sulfonamide derivative with phenyl isocyanate and potassium hydroxide .Physical And Chemical Properties Analysis
Pyridazine-3-sulfonamide is a powder with a melting point of 162-165 . It is stored at room temperature .Scientific Research Applications
Molecular Recognition and Drug Discovery
The pyridazine ring, which is a part of Pyridazine-3-sulfonamide, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Pharmacodynamic Profile
Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . However, later on, this nucleus was found to be associated with a plethora of activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been reviewed .
Cardiovascular Drugs
The pyridazine ring has been used in the design of cardiovascular drugs . This application takes advantage of the unique physicochemical properties of the pyridazine ring .
Agrochemicals
Pyridazinone, a derivative of pyridazine, has also been used in the development of agrochemicals . This application leverages the unique properties of the pyridazine ring .
Antidepressant Drugs
The pyridazine ring has been used in the design of antidepressant drugs . For example, the drug minaprine, which contains a pyridazine ring, was approved as an atypical antidepressant .
Antagonist Drugs
The pyridazine ring has been used in the design of antagonist drugs . For instance, the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib are FDA-approved drugs that incorporate a pyridazine ring .
Mechanism of Action
Target of Action
Pyridazine-3-sulfonamide, a derivative of pyridazine, is known to interact with a variety of targets due to its broad spectrum of activity .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazine-3-sulfonamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, the inhibition of calcium ion influx can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
The pyridazine ring is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties could potentially influence the bioavailability of Pyridazine-3-sulfonamide.
Result of Action
Given its potential to inhibit calcium ion influx, it could lead to a decrease in platelet aggregation, potentially providing antiplatelet effects . Additionally, its broad spectrum of activity suggests that it could have various effects at the molecular and cellular level, depending on the specific target and biological context .
Safety and Hazards
Future Directions
The synthesis of novel derivatives of pyrimidothienopyridazine, some of which bear the sulfonamide group, has shown promising inhibitory activity against Gram-positive bacteria . This suggests that Pyridazine-3-sulfonamide and its derivatives could be further explored for their therapeutic benefits .
properties
IUPAC Name |
pyridazine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H,(H2,5,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXNXKPFPIZSKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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